

Application Notes and Protocols: Live-Cell Imaging of Plasmodium falciparum Treated with MMV006833

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Compound of Interest

Compound Name: MMV006833

Cat. No.: B15561811

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Introduction

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of novel antimalarial agents with unique mechanisms of action. **MMV006833** is a promising antimalarial compound that has been identified as an inhibitor of P. falciparum development. These application notes provide a comprehensive guide for utilizing live-cell imaging techniques to study the effects of **MMV006833** on P. falciparum, with a focus on its impact on the parasite's morphology and development.

Mechanism of Action of MMV006833

MMV006833 targets the Plasmodium falciparum lipid-transfer protein PfSTART1.^{[1][2][3]} This protein is crucial for the parasite's development, particularly during the transition from the newly invaded merozoite to the ring stage. By inhibiting PfSTART1, **MMV006833** prevents the proper development of the ring stage, ultimately leading to parasite death.^{[1][3]} Imaging studies have revealed that treatment with **MMV006833** results in parasites that are unable to progress to the larger, amoeboid ring-stage form.^{[1][3]} This inhibition is thought to be due to the disruption of

phospholipid transfer, which is essential for the expansion of the parasitophorous vacuole membrane (PVM).[\[1\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data

The inhibitory activity of **MMV006833** against various *P. falciparum* strains has been quantified through half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

P. falciparum Strain	Assay Type	IC50 / EC50 (nM)	Reference
3D7	Growth Inhibition	~25.3	(Dans et al., 2020)
W2	Growth Inhibition	13.0	(Published Data) [5]
Dd2	Growth Inhibition	12.8	(Published Data) [5]
Cam1-K13-wild-type	Ring-Stage Survival Assay	Not specified	(Modified RSA Protocol) [6]
3D7-K13-wild-type	Ring-Stage Survival Assay	Not specified	(Modified RSA Protocol) [6]

Experimental Protocols

Protocol 1: Live-Cell Imaging of *P. falciparum* Ring Stage Development Following **MMV006833** Treatment

This protocol outlines the procedure for observing the real-time effects of **MMV006833** on the morphological development of early-stage intraerythrocytic *P. falciparum*.

Materials:

- *P. falciparum* culture (synchronized to the ring stage)
- Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX I or human serum, hypoxanthine, and gentamicin)
- **MMV006833** stock solution (in DMSO)

- Hoechst 33342 or SYBR Green I nucleic acid stain
- MitoTracker Red CMXRos
- Glass-bottom imaging dishes
- Incubator with controlled gas environment (5% CO₂, 5% O₂, 90% N₂)
- Confocal or wide-field fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

- **Parasite Synchronization:** Synchronize *P. falciparum* cultures to a tight 0-3 hour ring stage using standard methods such as sorbitol lysis.
- **Imaging Dish Preparation:** Seed the synchronized ring-stage parasites in a glass-bottom imaging dish at a parasitemia of 0.5-1% and a hematocrit of 2%.
- **Drug Treatment:** Add **MMV006833** to the culture medium at desired concentrations (e.g., 1x, 5x, and 10x the EC₅₀). Include a DMSO-treated control.
- **Staining:**
 - For nuclear staining, add Hoechst 33342 (1 µg/mL) or SYBR Green I (0.2x concentration) to the culture medium.
 - For mitochondrial staining, add MitoTracker Red CMXRos (20-100 nM) and incubate for 30 minutes.
 - Wash the cells twice with fresh culture medium to remove excess stain.
- **Live-Cell Imaging:**
 - Place the imaging dish on the microscope stage within the pre-warmed (37°C) and gassed live-cell imaging chamber.
 - Acquire images at regular intervals (e.g., every 1-2 hours) for up to 48 hours to monitor parasite development.

- Use appropriate filter sets for brightfield, Hoechst/SYBR Green, and MitoTracker fluorescence.
- Image Analysis:
 - Quantify parasite morphology over time. Measure parameters such as parasite area, circularity, and fluorescence intensity.
 - Compare the development of **MMV006833**-treated parasites to the DMSO control. Look for the characteristic arrest in ring-stage development.

Protocol 2: Quantitative Analysis of Parasite Viability after **MMV006833** Treatment

This protocol uses a fluorescence-based assay to quantify the viability of *P. falciparum* after exposure to **MMV006833**.

Materials:

- *P. falciparum* culture (asynchronous or synchronized)
- 96-well black, clear-bottom microplates
- **MMV006833** serial dilutions
- SYBR Green I or other DNA-intercalating dye
- Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
- Fluorometer

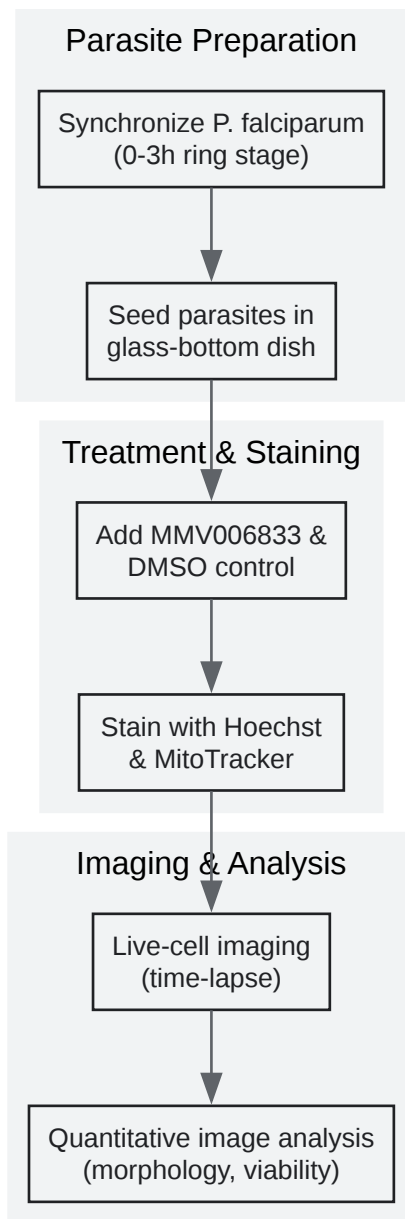
Procedure:

- Plate Preparation: Add serial dilutions of **MMV006833** to the wells of a 96-well plate. Include drug-free and uninfected red blood cell controls.
- Parasite Seeding: Add parasite culture (1-2% parasitemia, 2% hematocrit) to each well.

- Incubation: Incubate the plate in a gassed incubator at 37°C for 72 hours.
- Staining and Lysis:
 - Add SYBR Green I containing lysis buffer to each well.
 - Incubate in the dark at room temperature for 1-2 hours.
- Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for SYBR Green I).
- Data Analysis:
 - Subtract the background fluorescence from uninfected red blood cells.
 - Normalize the fluorescence values to the drug-free control.
 - Plot the percentage of parasite growth inhibition against the drug concentration and calculate the IC₅₀ value using a non-linear regression model.

Visualizations

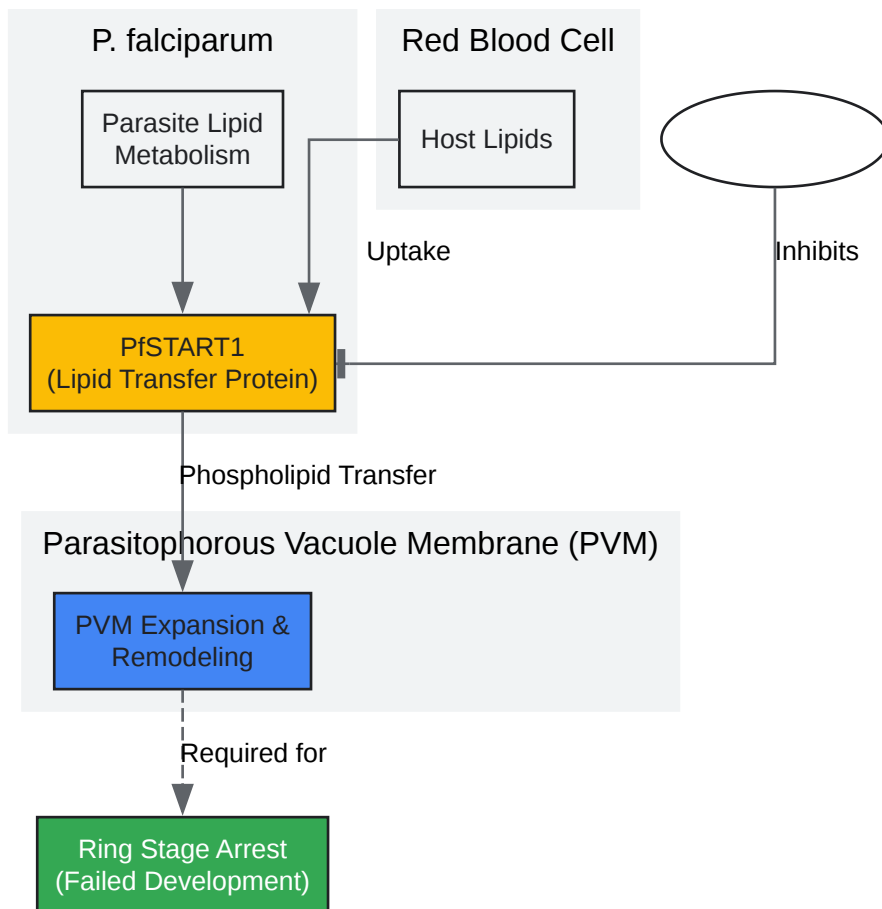
Experimental Workflow for Live-Cell Imaging



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Caption: Workflow for live-cell imaging of **MMV006833**-treated parasites.

Proposed Mechanism of MMV006833 Action

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